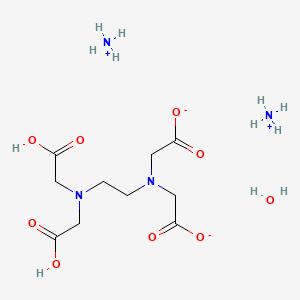
4-Chloro-1,6-naphthyridine
Vue d'ensemble
Description
4-Chloro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are characterized by a fused-ring system consisting of two pyridine rings. The presence of a chlorine atom at the fourth position of the naphthyridine ring system imparts unique chemical properties to this compound, making it a valuable compound in various scientific and industrial applications.
Applications De Recherche Scientifique
4-Chloro-1,6-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound finds applications in diagnostics, agriculture, and photophysical studies.
Mécanisme D'action
Target of Action
4-Chloro-1,6-naphthyridine is a pharmacologically active compound with a variety of applications It is known that naphthyridines, in general, have a wide range of biological applications and can interact with numerous targets .
Mode of Action
It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, certain functionalized 1,6-naphthyridines act as anti-human immunodeficiency virus (HIV) agents . The interaction of this compound with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
Naphthyridines are known to have a wide range of biological applications, suggesting that they may affect multiple biochemical pathways . The downstream effects of these interactions are subject to ongoing research.
Result of Action
Naphthyridines are known to have a wide range of biological applications, suggesting that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
4-Chloro-1,6-naphthyridine has been found to interact with various biomolecules in biochemical reactions . For instance, it has been reported to have anticancer properties, suggesting that it may interact with enzymes and proteins involved in cell proliferation and survival
Cellular Effects
Given its reported anticancer properties, it is likely that this compound influences cell function in ways that inhibit cell proliferation and promote cell death This may involve impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the preparation of an ethyl-2-(4,6-dichloro-nicotinoyl)-3-(dimethylamino)acrylate intermediate, followed by strong base-catalyzed cyclization to generate the desired naphthyridine scaffold . Additionally, cobalt-catalyzed cross-coupling reactions have been employed to functionalize halogenated naphthyridines .
Industrial Production Methods: Industrial production of this compound often utilizes eco-friendly synthesis techniques such as ionic liquids, multicomponent synthesis, and microwave-assisted synthetic strategies . These methods offer advantages in terms of yield, efficiency, and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-1,6-naphthyridine undergoes various chemical reactions, including nucleophilic substitution, cyclization, and cross-coupling reactions. For example, in base-catalyzed reactions with thiols, the resulting σ-complexes can be rearranged into sulfides .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as thiols and amines are commonly used under basic conditions.
Cyclization Reactions: Strong bases like sodium hydroxide or potassium hydroxide are employed.
Cross-Coupling Reactions: Cobalt or iron catalysts are used along with appropriate ligands to facilitate the reaction.
Major Products: The major products formed from these reactions include various functionalized naphthyridine derivatives, such as sulfides and cyclized compounds .
Comparaison Avec Des Composés Similaires
4-Chloro-1,6-naphthyridine can be compared with other naphthyridine derivatives such as:
1,5-Naphthyridine: Known for its biological activities, including antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties.
1,8-Naphthyridine: Exhibits similar pharmacological activities and is used in various medicinal chemistry applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine isomers.
Propriétés
IUPAC Name |
4-chloro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-1-4-11-8-2-3-10-5-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEOOUFCVWEWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CN=CC2=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617820 | |
| Record name | 4-Chloro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6861-84-3 | |
| Record name | 4-Chloro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1,6-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine](/img/structure/B1592220.png)










